(Z)-5-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
The compound “(Z)-5-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide” is a structurally complex molecule featuring a benzo[d]thiazole core substituted with a sulfamoyl group at position 6 and a propargyl (prop-2-yn-1-yl) moiety at position 3. The thiophene-2-carboxamide group, brominated at position 5, is linked to the thiazole ring via an imine bond in the Z-configuration.
Properties
IUPAC Name |
5-bromo-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O3S3/c1-2-7-19-10-4-3-9(25(17,21)22)8-12(10)24-15(19)18-14(20)11-5-6-13(16)23-11/h1,3-6,8H,7H2,(H2,17,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOFUABISQKGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole and benzoxazole derivatives, have been found to exhibit a broad spectrum of biological effects. They have been used in the past for a variety of therapeutic applications, making them an interesting scaffold for designing new broad-spectrum pharmacophores.
Mode of Action
It’s worth noting that benzothiazole and benzoxazole compounds have been found to possess various biological properties, including antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities. This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad biological activities associated with benzothiazole and benzoxazole compounds, it can be inferred that the compound may affect multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
Given the biological activities associated with benzothiazole and benzoxazole compounds, it can be inferred that the compound may exert a range of effects at the molecular and cellular levels.
Biological Activity
The compound (Z)-5-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a derivative of thiophene and benzo[d]thiazole, two classes of compounds known for their diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the reaction of 5-bromo thiophene derivatives with sulfamoylbenzo[d]thiazole precursors. The structural integrity is confirmed using spectroscopic methods such as NMR and mass spectrometry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines. A notable study demonstrated that thiophene carboxamide derivatives exhibited IC50 values as low as 5.46 µM against Hep3B liver cancer cells, indicating potent cytotoxic effects .
Mechanism of Action:
The proposed mechanism involves the disruption of microtubule dynamics by binding to the colchicine site on tubulin, similar to the action of Combretastatin A4 (CA-4). This interaction leads to altered cell morphology and induces apoptosis in cancer cells .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Thiophene derivatives have been reported to possess activity against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
Antibacterial Mechanism:
The antibacterial effects are attributed to the ability of these compounds to interact with bacterial DNA gyrase and MurD enzymes, inhibiting their function and thereby disrupting bacterial cell wall synthesis .
Case Study 1: Antitumor Efficacy
In a comparative study on various thiophene derivatives, it was found that one derivative induced apoptotic pathways in K562 chronic myelogenous leukemia cells at concentrations as low as 2.5 μM. The activation of caspases 3 and 9 alongside mitochondrial membrane potential disruption was noted as key indicators of its efficacy .
Case Study 2: Antimicrobial Assessment
Another study assessed the antimicrobial activity of numerous thiophene derivatives, including those structurally related to this compound. Results indicated that certain derivatives had enhanced activity against resistant strains of bacteria, showcasing their potential in treating infections caused by multidrug-resistant organisms .
Data Tables
| Activity Type | Cell Line/Organism | IC50/MIC Value | Mechanism |
|---|---|---|---|
| Anticancer | Hep3B (Liver Cancer) | 5.46 µM | Tubulin binding, apoptosis induction |
| Antimicrobial | Pseudomonas aeruginosa | 0.21 μM | Inhibition of DNA gyrase |
| Antimicrobial | Escherichia coli | 0.21 μM | Disruption of cell wall synthesis |
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The propargyl group in the target compound may enhance reactivity (e.g., via click chemistry) compared to the propyl or methyl groups in analogs .
- Sulfamoyl vs. nitro : Sulfamoyl groups are associated with enzyme inhibition, while nitro groups may confer redox activity or toxicity .
- Thiophene vs. furan : Thiophene’s higher lipophilicity could improve membrane permeability compared to furan .
Isomerism :
The Z-configuration in the target compound may influence binding interactions compared to E-isomers, though experimental data are lacking.
Pharmacological and Chemical Properties
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Thiophene vs. Thiadiazole : highlights 1,3,4-thiadiazole derivatives with antimicrobial and antitumor activities, but the benzo[d]thiazole-thiophene hybrid in the target compound may target distinct pathways .
- Bromine’s Role : Bromination often enhances binding affinity via halogen bonding, as seen in kinase inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
